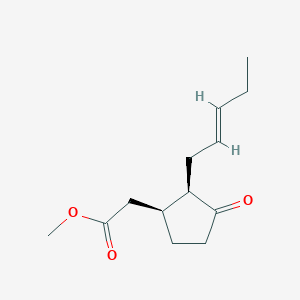

Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate

Description

Properties

IUPAC Name |

methyl 2-(3-oxo-2-pent-2-enylcyclopentyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWDNTWNSAZUDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501343890 | |

| Record name | Methyl [3-oxo-2-(pent-2-en-1-yl)cyclopentyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501343890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a sharp odor; [Merck Index], Colourless oily liquid; Powerful floral-herbaceous, sweet aroma | |

| Record name | Methyl jasmonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15514 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl jasmonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1399/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

BP: 110 °C at 0.2 mm Hg | |

| Record name | Methyl Jasmonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

> 113 degrees C (> 235 degrees F) - closed cup | |

| Record name | Methyl Jasmonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Methyl jasmonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1399/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

Specific density: 1.021 at 22.6 °C/4 °C, 1.017-1.023 | |

| Record name | Methyl Jasmonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl jasmonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1399/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

Colorless liquid | |

CAS No. |

39924-52-2, 20073-13-6, 1211-29-6 | |

| Record name | Methyl 3-oxo-2-(2-penten-1-yl)cyclopentaneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39924-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-(2Z)-2-penten-1-yl-, methyl ester, (1R,2R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-(2-penten-1-yl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl [3-oxo-2-(pent-2-en-1-yl)cyclopentyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501343890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl [1α,2β(Z)]-(±)-3-oxo-2-(pent-2-enyl)cyclopentaneacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl Jasmonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Methyl Jasmonate in Arabidopsis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl jasmonate (MeJA) is a volatile organic compound derived from jasmonic acid (JA), a critical lipid-derived phytohormone in Arabidopsis thaliana and other plant species. Jasmonates play a pivotal role in regulating a wide array of physiological and developmental processes, including defense against herbivores and necrotrophic pathogens, stress responses, and reproductive development. The biosynthesis of MeJA is a complex and tightly regulated process, involving enzymes located in the chloroplasts and peroxisomes. This technical guide provides a comprehensive overview of the MeJA biosynthesis pathway in Arabidopsis, including detailed enzymatic steps, quantitative data, experimental protocols for analysis, and a visualization of the core signaling cascade.

The Methyl Jasmonate Biosynthesis Pathway

The biosynthesis of jasmonic acid, the precursor to methyl jasmonate, is initiated in the chloroplasts and completed in the peroxisomes. The pathway begins with the release of α-linolenic acid from chloroplast membranes.

Chloroplast-Localized Steps:

-

Lipoxygenase (LOX): The first committed step is the dioxygenation of α-linolenic acid (18:3) by 13-lipoxygenase (LOX), specifically LOX2 in Arabidopsis, to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[1] This reaction introduces molecular oxygen into the fatty acid chain.

-

Allene Oxide Synthase (AOS): The 13-HPOT is then rapidly converted to an unstable allene oxide, 12,13(S)-epoxy-octadecatrienoic acid, by allene oxide synthase (AOS).

-

Allene Oxide Cyclase (AOC): Allene oxide cyclase (AOC) catalyzes the cyclization of the unstable allene oxide to form (9S,13S)-12-oxo-phytodienoic acid (OPDA).[2]

Peroxisome-Localized Steps:

-

OPDA Reduction: OPDA is transported into the peroxisome and is then reduced by 12-oxophytodienoate reductase 3 (OPR3) to 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).

-

β-Oxidation: The octanoic acid side chain of OPC-8:0 undergoes three cycles of β-oxidation, catalyzed by acyl-CoA oxidase (ACX), multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT), to shorten the chain and form (+)-7-iso-jasmonic acid (JA).

Cytosolic Step:

-

Methylation: Finally, in the cytosol, jasmonic acid is methylated by S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase (JMT) to produce methyl jasmonate (MeJA).[3]

Quantitative Data on the Methyl Jasmonate Biosynthesis Pathway

The efficiency and regulation of the MeJA biosynthesis pathway are underscored by the kinetic properties of its enzymes and the resulting concentrations of jasmonates in plant tissues.

Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | kcat | Organism | Reference |

| LOX2 | α-Linolenic Acid | 5.8 µM | 128 nmol·s⁻¹·mg protein⁻¹ | - | Arabidopsis thaliana | [4] |

| JMT | Jasmonic Acid | 38.5 µM | - | - | Arabidopsis thaliana | [5] |

Note: Comprehensive kinetic data for all enzymes in the pathway from a single source is limited. The provided data represents key enzymes and may vary based on experimental conditions.

Jasmonate Concentrations in Arabidopsis thaliana

| Compound | Tissue | Condition | Concentration (ng/g FW) | Reference |

| Methyl Jasmonate | Leaves | Wounded | 10 - 100 | [6] |

| Jasmonic Acid | Leaves (rosette) | Unwounded (basal) | ~15 | [5] |

| Jasmonic Acid | Leaves (rosette) | Wounded (1h) | ~250 | [7] |

| Jasmonic Acid | Flowers | - | High levels | [8][9] |

| Jasmonic Acid | Roots | Low Boron (0.1 µM) | 2.8-fold increase | [8] |

| JA-Isoleucine | Roots | Aluminum Exposure (3h) | Elevated levels | [10] |

Experimental Protocols

Quantification of Methyl Jasmonate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies for analyzing volatile organic compounds in plants.[6]

-

Plant Material and Treatment: Grow Arabidopsis thaliana plants under controlled conditions (e.g., 22°C, 16h light/8h dark cycle). For wounding experiments, mechanically damage leaves with a hemostat.

-

Volatile Collection (Solid-Phase Microextraction - SPME):

-

Place a wounded leaf (or other tissue) in a sealed glass vial.

-

Expose a polydimethylsiloxane (PDMS) SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at room temperature to adsorb volatile compounds.

-

-

GC-MS Analysis:

-

Desorb the collected volatiles from the SPME fiber in the hot injection port of a gas chromatograph coupled to a mass spectrometer.

-

GC Conditions (example):

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

-

Injector Temperature: 250°C

-

Oven Program: 40°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium

-

-

MS Conditions (example):

-

Ionization: Electron Impact (EI) at 70 eV

-

Scan Range: m/z 40-400

-

-

-

Quantification:

-

Identify MeJA based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the amount of MeJA by creating a standard curve with known concentrations of a MeJA standard.

-

Lipoxygenase (LOX) Enzyme Activity Assay

This spectrophotometric assay measures the formation of conjugated dienes from a fatty acid substrate.[4]

-

Protein Extraction:

-

Homogenize Arabidopsis leaf tissue in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

-

Centrifuge the homogenate at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 6.5) and the substrate, α-linolenic acid (e.g., 100 µM).

-

Initiate the reaction by adding a known amount of the protein extract.

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product, 13-HPOT.

-

Calculate the enzyme activity based on the initial rate of the reaction and the molar extinction coefficient of 13-HPOT (25,000 M⁻¹cm⁻¹).

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps to measure the transcript levels of key MeJA biosynthesis genes.[11]

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from Arabidopsis tissues using a commercial kit or a standard protocol (e.g., Trizol).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Prepare the qRT-PCR reaction mixture containing:

-

SYBR Green Master Mix

-

Forward and reverse primers for the target gene (see table below)

-

Diluted cDNA template

-

-

Perform the reaction in a real-time PCR cycler with a standard program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Include a melting curve analysis to verify the specificity of the amplification.

-

-

Data Analysis:

-

Use the 2-ΔΔCt method to calculate the relative expression of the target genes, normalized to a stably expressed reference gene (e.g., ACTIN2 or UBIQUITIN5).

-

Validated qRT-PCR Primers for Arabidopsis thaliana MeJA Biosynthesis Genes:

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| LOX2 | GCTCTCATGTTCAACCCTCAA | TCCCTTCGTTTCCTTTCTCAT |

| AOS | GGTGGATGAGTTTGGCTTTG | CTTGGCGAACTCTTTGTTTGG |

| AOC2 | CGTTTCCGCTCTTTCTCTCTC | GTTGTTGGCGATGTTGTTTTC |

| OPR3 | TGGTTGCTGCTGTTGTTGTT | AAGCTTGAGTTGCCGTTGTT |

| JMT | CGAGGAGCTTGAGGAGAAAG | TCGTTGTTGTTGTTGTTGTTG |

| ACTIN2 | GGTGAGGATATTCAGCCACTTGT | TCTGTGAACGATTCCTGGACCT |

| UBQ5 | GACGCTTCATCTCGTCCATCA | GGTGTCAGAACTCTCCACCTCAA |

Visualization of Biosynthesis and Signaling Pathways

Methyl Jasmonate Biosynthesis Pathway

Caption: The enzymatic steps in the biosynthesis of methyl jasmonate in Arabidopsis.

Core Methyl Jasmonate Signaling Pathway

Caption: The core components of the methyl jasmonate signaling pathway in Arabidopsis.

Conclusion

The biosynthesis of methyl jasmonate is a fundamental pathway in Arabidopsis thaliana, intricately linked to the plant's ability to respond to a multitude of environmental cues. A thorough understanding of the enzymes, their regulation, and the resulting accumulation of jasmonates is crucial for researchers in plant science and for professionals in drug development who may leverage these pathways for crop improvement or the discovery of novel bioactive compounds. The methodologies and data presented in this guide provide a solid foundation for further investigation into this vital signaling molecule.

References

- 1. academic.oup.com [academic.oup.com]

- 2. esalq.usp.br [esalq.usp.br]

- 3. mdpi.com [mdpi.com]

- 4. Biochemical Characterization of 13-Lipoxygenases of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Generating and maintaining jasmonic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Generating and maintaining jasmonic acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pseudophosphorylation of Arabidopsis jasmonate biosynthesis enzyme lipoxygenase 2 via mutation of Ser600 inhibits enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for screening and expression studies of T-DNA and tagging-based insertional knox mutants in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Methyl Jasmonate Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl jasmonate (MJ), a naturally occurring plant hormone, and its synthetic derivatives have emerged as a promising class of bioactive molecules with a diverse range of therapeutic applications. Structurally similar to prostaglandins, these compounds have garnered significant attention for their potent anti-inflammatory and anticancer properties. This technical guide provides an in-depth overview of the biological activities of methyl jasmonate derivatives, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Anticancer Activity

Methyl jasmonate and its derivatives have demonstrated significant cytotoxic effects against a wide array of cancer cell lines, while notably sparing normal, healthy cells. The primary mechanism of their anticancer action involves the induction of apoptosis through the intrinsic pathway. A key molecular target is the interaction between hexokinase-II (HK-II) and the voltage-dependent anion channel (VDAC) on the outer mitochondrial membrane. By disrupting this interaction, MJ derivatives inhibit glycolysis, leading to ATP depletion, release of cytochrome c, and subsequent activation of the caspase cascade.

Quantitative Data: In Vitro Cytotoxicity of Methyl Jasmonate and Its Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various methyl jasmonate derivatives against different cancer cell lines, providing a comparative view of their potency.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Methyl Jasmonate (MJ) | Human Myeloid Leukemia (HL-60) | 347 µM | [1] |

| Methyl 4,5-didehydrojasmonate (DHJM) | Human Myeloid Leukemia (HL-60) | 12 µM | [1] |

| Methyl Jasmonate (MJ) | Murine Multiple Myeloma (MM.1S) | ≤ 1.5 mM | [2] |

| Methyl Jasmonate (MJ) | Human Cervical Cancer (CaSki) | 1.7 mM | [2] |

| Methyl Jasmonate (MJ) | Human Cervical Cancer (C33A) | 2.2 mM | [2] |

| Methyl Jasmonate (MJ) | Human Cervical Cancer (HeLa) | 3.0 mM | [2] |

| Methyl Jasmonate (MJ) | Human Cervical Cancer (SiHa) | 3.3 mM | [2] |

| Methyl Jasmonate (MJ) | Human Breast Cancer (MDA-MB-435) | 1.9 mM | [2] |

| Methyl Jasmonate (MJ) | Human Breast Cancer (MCF-7) | 2.0 mM | [2] |

| MJ Analog C-10 | Human Glioblastoma (U87-MG) | 3.2 mM | |

| Methyl Jasmonate (MJ) | Human Glioblastoma (U87-MG) | 5.2 mM | |

| MJ Analog C-10 | Human Glioblastoma (LN229) | 3.2 mM | |

| Methyl Jasmonate (MJ) | Human Glioblastoma (LN229) | 5.5 mM | |

| Jasmonate-based Polymer (P1) | Human Liver Cancer (HepG2) | 65 µg/mL | [3] |

| Jasmonate-based Polymer (P6) | Murine Melanoma (B16F10) | 9 µg/mL | [3] |

Anti-inflammatory Activity

The structural analogy of methyl jasmonate derivatives to prostaglandins underpins their significant anti-inflammatory effects. These compounds effectively suppress the production of key pro-inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in inflammatory models such as lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action is largely attributed to the inhibition of the NF-κB signaling pathway.

Quantitative Data: Anti-inflammatory Activity of Methyl Jasmonate Derivatives

This table presents the inhibitory effects of methyl jasmonate derivatives on the production of pro-inflammatory mediators.

| Compound/Derivative | Cell Line | Inhibited Mediator | Potency/Effect | Reference |

| α-haloenone jasmonates | RAW264.7 | NO, IL-6, TNF-α | More potent than PGA1, PGA2 | [4] |

| Methyl Jasmonate | HK-2 | IL-1β, IL-6, IL-8, TNF-α | Attenuated LPS-induced increase | [4] |

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of methyl jasmonate derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the methyl jasmonate derivative and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol is used to quantify the inhibition of nitric oxide production in LPS-stimulated macrophages.

Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured spectrophotometrically.

Procedure:

-

Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate and treat with methyl jasmonate derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation: Incubate the mixture for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

ELISA for IL-6 and TNF-α Quantification

This protocol describes the measurement of pro-inflammatory cytokine levels in cell culture supernatants.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is bound between a capture antibody and a detection antibody, and the detection is achieved using an enzyme-linked secondary antibody and a substrate that produces a measurable color change.

Procedure:

-

Coating: Coat a 96-well plate with a capture antibody specific for IL-6 or TNF-α and incubate overnight.

-

Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Sample Addition: Add cell culture supernatants and standards to the wells and incubate.

-

Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate.

-

Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

-

Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until color develops.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Quantification: Determine the cytokine concentration from the standard curve.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains necrotic and late apoptotic cells.

Procedure:

-

Cell Treatment: Treat cells with the methyl jasmonate derivative to induce apoptosis.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; and late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

Signaling Pathways and Molecular Mechanisms

Anticancer Signaling Pathway

The anticancer activity of methyl jasmonate derivatives is mediated through a complex signaling cascade that ultimately leads to apoptosis. A key initiating event is the disruption of the hexokinase-II (HK-II) and voltage-dependent anion channel (VDAC) complex at the mitochondrial membrane. This leads to mitochondrial dysfunction, activation of the MAPK pathway, and ultimately, programmed cell death.

Anti-inflammatory Signaling Pathway

Methyl jasmonate derivatives exert their anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Methyl jasmonate derivatives can interfere with this cascade, preventing NF-κB activation.

References

- 1. biologi.ub.ac.id [biologi.ub.ac.id]

- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 3. bosterbio.com [bosterbio.com]

- 4. Methyl jasmonate reduces the inflammation and apoptosis of HK-2 cells induced by LPS by regulating the NF-κB pathway [signavitae.com]

The Discovery and Elucidation of Methyl Jasmonate as a Keystone Plant Hormone: A Technical Guide

Introduction

Methyl jasmonate (MeJA), a volatile organic compound first isolated from jasmine oil in 1962, has emerged as a critical plant hormone regulating a wide array of physiological and developmental processes. Its journey from a fragrant compound to a key signaling molecule has been one of incremental discoveries, revealing its central role in plant defense, growth, and communication. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and intricate signaling network of methyl jasmonate.

The Genesis of a Plant Hormone: Early Discoveries

The story of methyl jasmonate began not in the context of plant physiology, but in the realm of natural product chemistry. In 1962, the molecular structure of methyl jasmonate was first elucidated from the essential oil of Jasminum grandiflorum. Shortly after, in 1971, the free acid form, jasmonic acid (JA), was isolated from the fungus Lasiodiplodia theobromae. It wasn't until the pioneering work of Vick and Zimmerman in the early 1980s that the biosynthetic pathway of jasmonates from linolenic acid was outlined, hinting at their endogenous origin and potential physiological significance in plants.

A pivotal moment in establishing jasmonates as plant hormones came with the observation that exogenous application of MeJA induced the expression of proteinase inhibitors, key components of plant defense against herbivores. This finding suggested that MeJA could act as a signaling molecule in response to wounding and herbivory, a concept that has since been extensively validated.

Unraveling the Jasmonate Signaling Cascade: Key Players and Mechanisms

The elucidation of the jasmonate signaling pathway has been a complex endeavor, pieced together through genetic screens, molecular biology techniques, and biochemical assays. The core of this pathway revolves around a sophisticated mechanism of de-repression, where the presence of the active form of the hormone triggers the removal of repressor proteins, thereby activating downstream gene expression.

The Bioactive Form: Jasmonoyl-Isoleucine (JA-Ile)

While methyl jasmonate is a potent signaling molecule, it is not the primary bioactive form within the plant cell. Through meticulous research, it was discovered that jasmonic acid is conjugated to the amino acid isoleucine to form (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile). This conjugation, catalyzed by the enzyme JAR1 (JASMONATE RESISTANT 1) , is essential for the perception of the jasmonate signal.

The Receptor: CORONATINE INSENSITIVE 1 (COI1)

A major breakthrough in understanding jasmonate perception was the identification of the F-box protein CORONATINE INSENSITIVE 1 (COI1) as the jasmonate receptor. The coi1 mutant in Arabidopsis thaliana exhibits profound insensitivity to jasmonates, highlighting the central role of this protein. COI1 is a component of a Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, designated as SCFCOI1.

The Repressors: JASMONATE ZIM-DOMAIN (JAZ) Proteins

The discovery of the JASMONATE ZIM-DOMAIN (JAZ) family of proteins provided the missing link in the signaling pathway. JAZ proteins act as repressors of jasmonate-responsive genes. In the absence of JA-Ile, JAZ proteins bind to and inhibit the activity of transcription factors that promote the expression of jasmonate-inducible genes.

The Mechanism of De-repression

The core of jasmonate signaling lies in the JA-Ile-dependent interaction between COI1 and JAZ proteins. When JA-Ile levels rise in the cell, it acts as a "molecular glue," promoting the formation of a co-receptor complex between COI1 and a JAZ protein. This interaction targets the JAZ protein for ubiquitination by the SCFCOI1 complex and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors liberates the transcription factors, allowing them to activate the expression of a wide range of jasmonate-responsive genes, leading to various physiological responses.

Signaling Pathway Diagram

Caption: The Jasmonate Signaling Pathway.

Quantitative Data on Methyl Jasmonate Effects

The physiological effects of methyl jasmonate are dose-dependent and vary across plant species and developmental stages. The following tables summarize quantitative data from various studies on the impact of MeJA on plant growth and gene expression.

Table 1: Effects of Methyl Jasmonate on Plant Growth Parameters

| Plant Species | MeJA Concentration | Parameter | Effect | Reference |

| Arabidopsis thaliana | 50 µM | Root Length | ~50% inhibition | Staswick et al., 1992 |

| Nicotiana tabacum (Tobacco) | 10 µM | Plant Height | ~25% reduction | Baldwin et al., 1997 |

| Oryza sativa (Rice) | 100 µM | Seed Germination | Delayed by ~48 hours | Kim et al., 2009 |

| Solanum lycopersicum (Tomato) | 1 mM | Fruit Ripening | Accelerated | Saniewski et al., 1987 |

| Glycine max (Soybean) | 0.5 mM | Leaf Area | ~30% decrease | Creelman and Mullet, 1995 |

Table 2: Induction of Gene Expression by Methyl Jasmonate

| Gene | Plant Species | MeJA Treatment | Fold Induction | Time Point | Reference |

| PDF1.2 (Plant Defensin 1.2) | Arabidopsis thaliana | 50 µM MeJA | >100-fold | 24 hours | Penninckx et al., 1996 |

| VSP2 (Vegetative Storage Protein 2) | Arabidopsis thaliana | 50 µM MeJA | ~50-fold | 48 hours | Berger et al., 1995 |

| PAL (Phenylalanine Ammonia-Lyase) | Nicotiana tabacum | 100 µM MeJA | ~10-fold | 12 hours | Gundlach et al., 1992 |

| LOX2 (Lipoxygenase 2) | Arabidopsis thaliana | Wounding + 10 µM MeJA | ~20-fold | 6 hours | Bell et al., 1995 |

| PR-1 (Pathogenesis-Related Protein 1) | Oryza sativa | 100 µM MeJA | ~15-fold | 72 hours | Schweizer et al., 1997 |

Experimental Protocols

The following sections provide detailed methodologies for key experiments that were instrumental in deciphering the jasmonate signaling pathway.

Cloning of the CORONATINE INSENSITIVE 1 (COI1) Gene from Arabidopsis thaliana

This protocol is based on the map-based cloning strategy employed by Xie et al. (1998).

Experimental Workflow

Caption: Workflow for the map-based cloning of the COI1 gene.

Methodology:

-

Mutant Screening: Arabidopsis thaliana seeds (ecotype Wassilewskija) were mutagenized with ethyl methanesulfonate (EMS). M2 generation seedlings were screened for insensitivity to the root growth-inhibiting effects of coronatine, a structural mimic of JA-Ile.

-

Genetic Mapping: The coi1 mutation was mapped to a specific locus on chromosome 1 by crossing the coi1 mutant (Ws ecotype) with the wild-type Landsberg erecta ecotype and analyzing the segregation of molecular markers (RFLPs and SSLPs) in the F2 population.

-

Cosmid Library Screening: A cosmid library of Arabidopsis genomic DNA was screened with a molecular marker closely linked to the coi1 locus.

-

Complementation: Cosmids containing DNA inserts from the mapped region were introduced into the coi1 mutant via Agrobacterium tumefaciens-mediated transformation. Complementation of the mutant phenotype (restoration of coronatine sensitivity) identified the cosmid carrying the wild-type COI1 gene.

-

Subcloning and Sequencing: The complementing DNA fragment from the identified cosmid was subcloned and sequenced to identify the open reading frame (ORF) corresponding to the COI1 gene.

Yeast Two-Hybrid (Y2H) Assay for COI1-JAZ Interaction

This protocol is adapted from the methods used by Chini et al. (2007) and Thines et al. (2007) to demonstrate the JA-Ile-dependent interaction between COI1 and JAZ proteins.

Experimental Workflow

Caption: Workflow for the Yeast Two-Hybrid assay.

Methodology:

-

Plasmid Construction:

-

The full-length coding sequence of COI1 was cloned into a yeast two-hybrid "bait" vector (e.g., pGBKT7), fusing COI1 to the GAL4 DNA-binding domain (BD).

-

The coding sequences of various JAZ genes were cloned into a "prey" vector (e.g., pGADT7), fusing the JAZ proteins to the GAL4 activation domain (AD).

-

-

Yeast Transformation: The bait and prey plasmids were co-transformed into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate method.

-

Selection for Transformants: Transformed yeast cells were plated on synthetic defined (SD) medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

-

Interaction Assay:

-

Colonies from the selection plates were replica-plated onto interactive selection medium lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His). This medium was supplemented with varying concentrations of 3-amino-1,2,4-triazole (3-AT) to suppress auto-activation.

-

To test for hormone-dependent interaction, the interactive selection medium was supplemented with either a control solution or a solution containing JA-Ile (typically 1-50 µM).

-

-

Analysis: Growth on the interactive selection medium indicates a physical interaction between the bait and prey proteins. The dependence of this growth on the presence of JA-Ile demonstrates that the hormone mediates the interaction.

Conclusion and Future Perspectives

The discovery of methyl jasmonate and the subsequent elucidation of its signaling pathway represent a landmark achievement in plant biology. From its origins as a fragrant molecule to its current status as a master regulator of plant defense and development, the journey of jasmonate research has provided profound insights into the intricate molecular mechanisms that govern plant life.

Future research in this field will likely focus on several key areas:

-

Fine-tuning the signaling network: While the core signaling module is well-established, the roles of different JAZ proteins and their interacting transcription factors in orchestrating specific downstream responses remain to be fully understood.

-

Crosstalk with other hormone pathways: Jasmonate signaling does not occur in isolation. Understanding the complex interplay between jasmonates and other hormones, such as salicylic acid, ethylene, and auxins, is crucial for a holistic view of plant regulation.

-

Translational applications: The knowledge gained from jasmonate research holds immense potential for agricultural applications. Engineering crops with enhanced jasmonate-mediated defense responses could lead to the development of pest- and disease-resistant varieties, reducing the reliance on chemical pesticides. Furthermore, manipulating jasmonate signaling could offer new avenues for improving crop yield and quality.

The continued exploration of the multifaceted roles of methyl jasmonate promises to uncover even more of the elegant and complex strategies that plants employ to thrive in a constantly changing environment.

An In-Depth Technical Guide to Endogenous Methyl Jasmonate Levels in Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl jasmonate (MeJA), the methyl ester of jasmonic acid (JA), is a vital lipid-derived signaling molecule in plants. It plays a crucial role in a wide array of physiological processes, including growth, development, and defense against biotic and abiotic stresses.[1] Its volatile nature also allows for inter-plant communication, alerting neighboring plants to potential threats.[2] Understanding the endogenous levels of MeJA in different plant tissues is paramount for research in plant biology, agriculture, and the development of novel therapeutic agents, as many plant-produced secondary metabolites with medicinal properties are regulated by the jasmonate signaling pathway. This guide provides a comprehensive overview of endogenous MeJA concentrations across various plant species and tissues, detailed experimental protocols for its quantification, and a visualization of the core jasmonate signaling pathway.

Endogenous Levels of Methyl Jasmonate

The concentration of MeJA within plant tissues is highly dynamic and varies considerably depending on the plant species, tissue type, developmental stage, and environmental conditions.[3] Generally, reproductive tissues and flowers exhibit the highest levels of jasmonates, while mature leaves and roots have lower basal concentrations.[2][4] Stress conditions, such as wounding or pathogen attack, can lead to a rapid and significant increase in MeJA levels.[5]

The following table summarizes reported endogenous levels of methyl jasmonate in various plant tissues. It is important to note that these values can be influenced by the specific experimental conditions and analytical methods used for quantification.

| Plant Species | Tissue | Developmental Stage | Endogenous Methyl Jasmonate Level | Reference |

| Populus trichocarpa x P. deltoides | Leaves | - | 1.3 µg/g fresh weight | [6] |

| Arabidopsis thaliana | Leaves | - | Baseline levels are typically low and increase upon stress | [7] |

| Oryza sativa (Rice) | Leaves and Roots | Vegetative | Levels increase under drought and high salinity | |

| Solanum lycopersicum (Tomato) | Fruits | Ripening | Levels vary with ripening stage and can be enhanced by exogenous application | [8][9] |

| Nicotiana tabacum (Tobacco) | Leaves | - | Endogenous levels are present and can be modulated by external stimuli |

Jasmonate Signaling Pathway

The perception of MeJA and the subsequent activation of downstream responses are governed by a well-characterized signaling pathway. A simplified representation of this pathway is provided below. In the absence of a stimulus, Jasmonate ZIM-domain (JAZ) proteins repress the activity of transcription factors (e.g., MYC2) that regulate the expression of jasmonate-responsive genes. Upon an increase in the bioactive form, jasmonoyl-isoleucine (JA-Ile), it binds to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex. This binding targets JAZ proteins for degradation by the 26S proteasome, thereby releasing the transcription factors to activate gene expression.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Methyl Jasmonate: An Alternative for Improving the Quality and Health Properties of Fresh Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl Jasmonate Affects Photosynthesis Efficiency, Expression of HvTIP Genes and Nitrogen Homeostasis in Barley [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Post-Harvest Treatment with Methyl Jasmonate Impacts Lipid Metabolism in Tomato Pericarp (Solanum lycopersicum L. cv. Grape) at Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Role of Methyl Jasmonate in Plant Stress Response Signaling

For Researchers, Scientists, and Drug Development Professionals

Methyl jasmonate (MeJA), a volatile organic compound derived from jasmonic acid (JA), is a critical signaling molecule in the intricate network of plant defense and development. This technical guide provides an in-depth exploration of the multifaceted role of MeJA in orchestrating plant responses to a wide array of biotic and abiotic stressors. By delving into the core signaling pathways, presenting quantitative data from key studies, and detailing relevant experimental protocols, this document serves as a valuable resource for professionals seeking to understand and manipulate these responses for applications in agriculture and drug development.

The Core Jasmonate Signaling Pathway

At the heart of MeJA-mediated stress responses lies a well-defined signaling cascade that transduces the initial stimulus into a comprehensive transcriptional reprogramming. This pathway is primarily regulated by a negative feedback loop involving Jasmonate ZIM-domain (JAZ) repressor proteins and MYC transcription factors.

Under non-stress conditions, JAZ proteins bind to and inhibit the activity of various transcription factors, including MYC2, MYC3, and MYC4, thereby repressing the expression of jasmonate-responsive genes.[1][2][3] The perception of a stress signal, such as herbivory or pathogen attack, triggers the biosynthesis of jasmonic acid and its subsequent conversion to the bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[1][2][4]

JA-Ile then acts as a molecular glue, facilitating the interaction between JAZ proteins and the F-box protein CORONATINE INSENSITIVE1 (COI1), a component of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex.[4][5][6][7] This interaction targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[4][5][6] The degradation of JAZ repressors liberates the MYC transcription factors, allowing them to bind to G-box elements in the promoters of target genes and activate their transcription, leading to the production of defense compounds and other adaptive responses.[3][4][8][9]

References

- 1. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Multifaceted Roles of MYC2 in Plants: Toward Transcriptional Reprogramming and Stress Tolerance by Jasmonate Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Effects of Jasmonic Acid on Stress Response and Quality Formation in Vegetable Crops and Their Underlying Molecular Mechanisms [mdpi.com]

- 7. Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] MYC2 Orchestrates a Hierarchical Transcriptional Cascade That Regulates Jasmonate-Mediated Plant Immunity in Tomato[OPEN] | Semantic Scholar [semanticscholar.org]

- 9. MYC2 Orchestrates a Hierarchical Transcriptional Cascade That Regulates Jasmonate-Mediated Plant Immunity in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Methyl Jasmonate Signaling Cascade and its Key Regulatory Genes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl jasmonate (MeJA) and its derivatives, collectively known as jasmonates (JAs), are pivotal lipid-derived signaling molecules in plants. They orchestrate a wide array of physiological and developmental processes, including defense against herbivores and necrotrophic pathogens, senescence, and floral development. The perception and transduction of the MeJA signal culminate in a massive transcriptional reprogramming, mediated by a cascade of protein-protein interactions and targeted protein degradation. This guide provides a comprehensive overview of the core MeJA signaling pathway, delves into the roles of its key regulatory genes, presents quantitative data on gene expression, and offers detailed protocols for seminal experiments used to elucidate this critical signaling network.

The Core Methyl Jasmonate Signaling Cascade

The central mechanism of MeJA signaling revolves around the derepression of transcription factors. In the absence of a stimulus, Jasmonate ZIM-domain (JAZ) proteins act as transcriptional repressors by binding to and inhibiting various transcription factors. The bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), serves as the key signaling molecule that initiates the cascade.

The core signaling module consists of three main components:

-

F-box protein CORONATINE INSENSITIVE 1 (COI1): The receptor for JA-Ile.[1][2] COI1 is a component of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1.[1][2]

-

Jasmonate ZIM-domain (JAZ) proteins: A family of repressor proteins that inhibit transcription factors.[1][3][4]

-

Transcription Factors (TFs): Primarily basic helix-loop-helix (bHLH) transcription factors like MYC2, which regulate the expression of JA-responsive genes.[5]

The signaling cascade is initiated as follows:

-

Signal Perception: Upon biotic or abiotic stress, the levels of JA-Ile increase. JA-Ile then acts as a molecular glue, promoting the physical interaction between COI1 and the Jasmonate-associated (Jas) domain of JAZ proteins.[1][3][6]

-

JAZ Degradation: The formation of the COI1-JA-Ile-JAZ complex targets the JAZ protein for ubiquitination by the SCFCOI1 E3 ligase and subsequent degradation by the 26S proteasome.[1][3][6]

-

Transcriptional Activation: The degradation of JAZ repressors liberates the transcription factors they were inhibiting, such as MYC2. These transcription factors are now free to activate the expression of a wide range of downstream JA-responsive genes, leading to various physiological responses.[1][5]

Signaling Pathway Diagram

Key Regulatory Genes in MeJA Signaling

A multitude of genes are involved in the intricate regulation of the MeJA signaling pathway. These can be broadly categorized into genes involved in JA biosynthesis, signaling components, and downstream transcription factors.

JA Biosynthesis Genes

The biosynthesis of jasmonates begins with α-linolenic acid released from chloroplast membranes and involves enzymes localized in both chloroplasts and peroxisomes. Key genes include:

-

LIPOXYGENASE (LOX): Catalyzes the initial oxygenation of α-linolenic acid.[2]

-

ALLENE OXIDE SYNTHASE (AOS): A key enzyme in the pathway.[2][7]

-

ALLENE OXIDE CYCLASE (AOC): Catalyzes the formation of the cyclopentenone ring.[2][7]

-

OPDA REDUCTASE 3 (OPR3): Reduces 12-oxo-phytodienoic acid (OPDA).[2][7]

-

JASMONATE RESISTANT 1 (JAR1): Encodes a JA-amino synthetase that conjugates JA to isoleucine to form the bioactive JA-Ile.[1]

Core Signaling Genes

-

COI1 (CORONATINE INSENSITIVE 1): As the receptor, it is the central hub for signal perception. Mutations in COI1 lead to insensitivity to jasmonates.[1]

-

JAZ (Jasmonate ZIM-domain) family: This family of repressor proteins is a cornerstone of the signaling pathway. In Arabidopsis thaliana, there are 13 JAZ proteins, providing a nuanced layer of regulation.[8] They share two conserved domains: the ZIM domain and the Jas domain. The Jas domain is essential for their interaction with both COI1 and MYC2.

Transcription Factors

The release of transcription factors upon JAZ degradation is the final step in the signaling cascade before transcriptional reprogramming.

-

MYC transcription factors: MYC2 is a master regulator of JA signaling, controlling a wide array of responses. Other MYC transcription factors, such as MYC3 and MYC4, also play roles, often redundantly with MYC2.[5] They typically bind to G-box elements in the promoters of their target genes.[5]

-

MYB transcription factors: Several R2R3-MYB transcription factors are involved in JA responses, often in a more specialized manner than MYC2. For example, MYB21 and MYB24 are crucial for stamen development.[9]

-

WRKY transcription factors: This large family of plant-specific transcription factors is also implicated in JA signaling, particularly in defense responses. For instance, WRKY70 is a node of convergence for JA and salicylic acid (SA) signaling pathways.[5]

-

AP2/ERF transcription factors: Members of this family, such as ORA59 and ERF1, are key regulators of JA- and ethylene-responsive defense genes.

Quantitative Data on Gene Expression

The treatment of plants with MeJA leads to significant changes in the expression of genes involved in the signaling pathway and downstream responses. The following table summarizes representative data on the fold change in expression of key genes after MeJA treatment.

| Gene | Organism | Treatment | Time Point | Fold Change (vs. Control) | Reference |

| JAZ1 | Antirrhinum majus | Crowding (induces JA signaling) | - | +3.63 | [10] |

| MYB21 | Antirrhinum majus | Crowding (induces JA signaling) | - | +1.84 | [10] |

| JAZ genes (general) | Polygonum minus | 100 µM MeJA | 24 hours | Upregulated | [11] |

| MYC2 | Rosmarinus officinalis | 100 µM MeJA | - | Upregulated | [12] |

| ZmJAZ1 | Zea mays (resistant) | Fall armyworm feeding | - | Significantly higher | [4] |

| ZmCOI1a | Zea mays (resistant) | Fall armyworm feeding | - | Significantly higher | [4] |

| JA biosynthesis genes | Triticum aestivum | MeJA treatment | 72 hours | Upregulated | [13] |

| Defense-related genes | Triticum aestivum | MeJA treatment | 72 hours | Upregulated | [13] |

Experimental Protocols

The elucidation of the MeJA signaling cascade has been heavily reliant on molecular and biochemical techniques to study protein-protein and protein-DNA interactions. Below are detailed protocols for two key experimental approaches.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction

The Y2H system is a powerful in vivo technique to identify and characterize interactions between two proteins.[14][15][16][17] It relies on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD).

Two proteins of interest, a "bait" and a "prey," are fused to the BD and AD, respectively. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This functional transcription factor then activates the expression of a reporter gene, allowing for the detection of the interaction.[14][17]

-

Vector Construction:

-

Clone the coding sequence of the "bait" protein (e.g., COI1) in-frame with the DNA-binding domain (e.g., GAL4-BD) in a bait vector.

-

Clone the coding sequence of the "prey" protein (e.g., JAZ1) in-frame with the activation domain (e.g., GAL4-AD) in a prey vector.

-

-

Yeast Transformation:

-

Co-transform a suitable yeast strain (e.g., AH109) with the bait and prey plasmids.

-

Plate the transformed yeast cells on a synthetic defined (SD) medium lacking leucine and tryptophan to select for cells that have taken up both plasmids.

-

-

Interaction Screening:

-

Culture the transformed yeast on a selective medium that also lacks histidine and adenine, and may contain aureobasidin A or X-α-Gal for more stringent selection and colorimetric detection.

-

Growth on the selective medium indicates a positive interaction between the bait and prey proteins.

-

-

Controls:

-

Positive Control: Co-transform yeast with plasmids encoding known interacting proteins.

-

Negative Control: Co-transform yeast with the bait plasmid and an empty prey vector, and vice versa. Also, co-transform with plasmids encoding known non-interacting proteins.

-

Experimental Workflow: Yeast Two-Hybrid Assay

Co-Immunoprecipitation (Co-IP) for In Vivo Protein Interaction

Co-IP is a powerful technique to study protein-protein interactions within the cellular environment.[18][19][20] It involves the immunoprecipitation of a protein of interest ("bait") from a cell lysate, followed by the detection of any interacting proteins ("prey") that are pulled down with it.

An antibody specific to the bait protein is used to capture it from a complex mixture of cellular proteins. If the bait protein is interacting with a prey protein in vivo, the prey protein will also be captured. The entire complex is then isolated, and the presence of the prey protein is detected, typically by Western blotting.

-

Protein Extraction:

-

Harvest plant tissue transiently expressing epitope-tagged versions of the bait and prey proteins (e.g., in Nicotiana benthamiana leaves).[20]

-

Grind the tissue in liquid nitrogen and resuspend in ice-cold Co-IP buffer containing protease inhibitors.[18]

-

Centrifuge to pellet cell debris and collect the supernatant containing the total protein extract.[18]

-

-

Pre-clearing (Optional but Recommended):

-

Incubate the protein extract with protein A/G agarose or magnetic beads to reduce non-specific binding of proteins to the beads.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody specific to the epitope tag on the bait protein.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Incubate with gentle rotation at 4°C to allow for the formation of bead-antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.

-

-

Elution and Detection:

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a Western blot using an antibody specific to the epitope tag on the prey protein to detect its presence.

-

Experimental Workflow: Co-Immunoprecipitation

Conclusion

The Methyl Jasmonate signaling cascade is a sophisticated and tightly regulated pathway that is central to plant survival and adaptation. The core mechanism, involving the COI1 receptor, JAZ repressors, and a host of transcription factors, provides a paradigm for signal transduction in plants. Understanding the intricacies of this pathway, from the key regulatory genes to the dynamics of their expression, is crucial for both fundamental plant science and for applied research aimed at improving crop resilience and developing novel agrochemicals. The experimental protocols detailed herein represent foundational techniques that continue to be instrumental in unraveling the complexities of this vital signaling network.

References

- 1. The JAZ Proteins Link Jasmonate Perception with Transcriptional Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Key Genes in the JAZ Signaling Pathway Are Up-Regulated Faster and More Abundantly in Caterpillar-Resistant Maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A critical role of two positively charged amino acids in the Jas motif of Arabidopsis JAZ proteins in mediating coronatine- and jasmonoyl isoleucine-dependent interaction with the COI1 F-box protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Jasmonate (JA) biosynthesis and signaling transduction pathway [pfocr.wikipathways.org]

- 8. pnas.org [pnas.org]

- 9. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Differential Gene Expression Analysis in Polygonum minus Leaf Upon 24 hours of Methyl Jasmonate Elicitation [frontiersin.org]

- 12. Transcriptome Analysis Reveals Differentially Expressed Genes That Regulate Biosynthesis of the Active Compounds with Methyl Jasmonate in Rosemary Suspension Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of marker genes for jasmonic acid signaling in shoots and roots of wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Yeast Two-Hybrid Assay in Plants - Lifeasible [lifeasible.com]

- 15. Protein-Protein Interaction via Two-Hybrid Assay in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Yeast Two-Hybrid Technique to Identify Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Understanding the Yeast Two-Hybrid Assay: Principles and Applications - Creative Proteomics [iaanalysis.com]

- 18. Simple Nuclei Preparation and Co-immunoprecipitation Procedures for Studying Protein Abundance and Interactions in Plant Circadian Time Courses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Powerful Method for Studying Protein–Protein Interactions in Plants: Coimmunoprecipitation (Co-IP) Assay | Springer Nature Experiments [experiments.springernature.com]

- 20. Coimmunoprecipitation of Interacting Proteins in Plants | Springer Nature Experiments [experiments.springernature.com]

The Cellular Choreography of Calamity: A Technical Guide to the Subcellular Localization of Methyl Jasmonate Biosynthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl jasmonate (MeJA), a vital plant hormone, orchestrates a wide array of physiological and defense responses. Its biosynthesis is a paradigm of subcellular compartmentalization, a spatially segregated pathway that spans across chloroplasts, peroxisomes, and the cytoplasm. This intricate separation necessitates a coordinated network of enzymatic activities and transport mechanisms, ensuring the precise and timely production of this critical signaling molecule. Understanding the cellular geography of MeJA synthesis is paramount for manipulating plant stress responses and for the potential biotechnological production of this high-value compound. This technical guide provides an in-depth exploration of the cellular localization of MeJA biosynthesis, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

The Compartmentalized Pathway of Jasmonate Biosynthesis

The synthesis of jasmonic acid (JA) and its subsequent methylation to methyl jasmonate (MeJA) is a well-defined metabolic route that begins in the chloroplasts, proceeds into the peroxisomes, and culminates in the cytoplasm. This spatial separation of enzymatic steps allows for tight regulation and the channeling of intermediates.[1]

Chloroplasts: The Site of Initiation

The initial phase of jasmonate biosynthesis occurs within the chloroplasts, the photosynthetic hubs of the plant cell.[2] Here, the precursor, α-linolenic acid (α-LeA), is liberated from chloroplast membranes, likely through the action of phospholipases.[3] A series of three key enzymes then converts α-LeA into the first cyclic intermediate, 12-oxo-phytodienoic acid (OPDA).[2]

-

Lipoxygenase (LOX): This enzyme catalyzes the dioxygenation of α-LeA to form 13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT). Several 13-LOX isoforms, including LOX2, LOX3, LOX4, and LOX6 in Arabidopsis thaliana, are localized to the chloroplasts.

-

Allene Oxide Synthase (AOS): 13-HPOT is then rapidly converted to an unstable allene oxide by AOS.[2]

-

Allene Oxide Cyclase (AOC): Finally, AOC catalyzes the cyclization of the allene oxide to produce the stereospecific (9S, 13S)-OPDA.[2]

Immunogold labeling has confirmed the localization of lipoxygenase proteins predominantly within the stroma of chloroplasts.[4]

Peroxisomes: The Hub of β-Oxidation

Following its synthesis in the chloroplast, OPDA is transported to the peroxisomes for the subsequent steps of the pathway. The import of OPDA into the peroxisome is thought to be mediated by the ATP-binding cassette (ABC) transporter COMATOSE (CTS), also known as PXA1 or PED3.[3] Inside the peroxisome, OPDA undergoes reduction and a series of β-oxidation cycles to yield jasmonic acid.[3]

-

OPDA Reductase 3 (OPR3): OPR3 reduces the double bond in the cyclopentenone ring of OPDA to form 3-oxo-2-(2'[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[3]

-

β-Oxidation Enzymes: Three rounds of β-oxidation shorten the carboxylic acid side chain of OPC-8:0 to produce JA. This process involves the sequential action of three core enzymes:

-

Acyl-CoA Oxidase (ACX)

-

Multifunctional Protein (MFP)

-

3-ketoacyl-CoA Thiolase (KAT) [2]

-

Proteomic analyses of purified Arabidopsis leaf peroxisomes have successfully identified numerous enzymes involved in β-oxidation, confirming their peroxisomal localization.[5]

Cytoplasm: The Final Methylation Step

The final step in the formation of methyl jasmonate is the methylation of jasmonic acid. JA is exported from the peroxisome into the cytoplasm, although the specific transporter responsible for this efflux has not yet been definitively identified. In the cytoplasm, the enzyme Jasmonic Acid Carboxyl Methyltransferase (JMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the carboxyl group of JA, yielding MeJA.[6]

Quantitative Distribution of Biosynthetic Enzymes and Intermediates

While the subcellular locations of the enzymes are well-established, quantitative data on their abundance within each compartment and the concentrations of the pathway intermediates are crucial for a complete understanding of the metabolic flux. The following tables summarize the available quantitative information.

Table 1: Subcellular Abundance of Jasmonate Biosynthetic Enzymes

| Enzyme | Subcellular Location | Organism | Method | Relative/Absolute Abundance | Reference |

| Lipoxygenase (LOX) | Chloroplast (Stroma) | Barley | Immunogold Labeling | Qualitatively high in stroma | [4] |

| Allene Oxide Synthase (AOS) | Chloroplast (Inner Envelope) | Arabidopsis thaliana | In vitro import assay | Qualitatively localized | [7] |

| Allene Oxide Cyclase (AOC) | Chloroplast | Arabidopsis thaliana | Proteomics | Identified in proteome | [5] |

| OPDA Reductase 3 (OPR3) | Peroxisome | Arabidopsis thaliana | Proteomics | Identified in proteome | [5] |

| Acyl-CoA Oxidase (ACX) | Peroxisome | Arabidopsis thaliana | Proteomics | Identified in proteome | [5] |

| Multifunctional Protein (MFP) | Peroxisome | Arabidopsis thaliana | Proteomics | Identified in proteome | [5] |

| 3-ketoacyl-CoA Thiolase (KAT) | Peroxisome | Arabidopsis thaliana | Proteomics | Identified in proteome | [5] |

| Jasmonic Acid Carboxyl Methyltransferase (JMT) | Cytoplasm | Arabidopsis thaliana | - | - | [6] |

Note: Absolute quantitative data for enzyme abundance in specific subcellular compartments is currently limited in the literature. Most studies provide qualitative identification through proteomics or localization via microscopy.

Table 2: Subcellular Concentration of Jasmonate Biosynthesis Intermediates

| Intermediate | Subcellular Location | Organism | Method | Concentration | Reference |

| 12-oxo-phytodienoic acid (OPDA) | Whole Leaf Tissue | Arabidopsis thaliana (cts mutant) | LC-MS | Basal levels similar to wild-type | [7] |

| Jasmonic Acid (JA) | Whole Leaf Tissue | Arabidopsis thaliana (wild-type) | LC-MS | ~30 ng/g fresh weight (basal) | [7] |

| Jasmonic Acid (JA) | Whole Leaf Tissue | Arabidopsis thaliana (cts mutant) | LC-MS | 1.2 - 4.1 ng/g fresh weight (basal) | [7] |

Note: Direct measurement of jasmonate intermediates within isolated organelles is technically challenging and data is scarce. The provided data from whole leaf tissue gives an indication of overall levels.

Experimental Protocols

The determination of the subcellular localization of proteins and metabolites is fundamental to understanding their function. Below are detailed methodologies for key experiments cited in the study of MeJA biosynthesis.

Subcellular Fractionation of Chloroplasts and Peroxisomes from Arabidopsis thaliana Leaves

This protocol describes a method for the differential centrifugation-based separation of chloroplasts and peroxisomes.

Materials:

-

Arabidopsis thaliana leaves

-

Grinding buffer (e.g., 0.3 M sucrose, 25 mM TES-KOH, pH 7.5, 3 mM EDTA, 10 mM NaCl, 5 mM L-cysteine)

-

Percoll and sucrose density gradients

-

Homogenizer, centrifuges, and appropriate tubes

Procedure:

-

Harvest fresh Arabidopsis leaves and homogenize in ice-cold grinding buffer.

-

Filter the homogenate through layers of Miracloth to remove cell debris.

-

Centrifuge the filtrate at a low speed (e.g., 1,500 x g) to pellet chloroplasts.

-

Resuspend the chloroplast pellet in grinding buffer and further purify on a Percoll gradient.

-

Subject the supernatant from the initial low-speed centrifugation to a higher speed spin (e.g., 12,000 x g) to pellet a crude peroxisomal fraction.

-

Further purify the peroxisomal fraction using a sucrose density gradient.

-

Assess the purity of the isolated organelles through marker enzyme assays and immunoblotting for proteins specific to each compartment (e.g., Rubisco for chloroplasts, catalase for peroxisomes).

Immunocytochemistry for Localization of Jasmonate Biosynthetic Enzymes

This protocol outlines the general steps for the in-situ localization of a target protein within plant cells using specific antibodies.

Materials:

-

Plant tissue (e.g., leaf sections)

-

Fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline, PBS)

-

Permeabilization buffer (e.g., PBS with 0.3% Triton X-100)

-

Blocking solution (e.g., PBS with 1% BSA and 0.1% Tween 20)

-

Primary antibody specific to the target enzyme (e.g., anti-AOC)

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)

-

Mounting medium with DAPI

-

Confocal microscope

Procedure:

-

Fix the plant tissue in the fixative solution.

-

Dehydrate the tissue through an ethanol series and embed in paraffin or resin.

-

Section the embedded tissue using a microtome.

-

Mount the sections on microscope slides, de-paraffinize, and rehydrate.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking solution.

-

Incubate the sections with the primary antibody diluted in blocking solution.

-

Wash the sections with PBS to remove unbound primary antibody.

-

Incubate with the fluorescently labeled secondary antibody.

-

Wash the sections to remove unbound secondary antibody.

-

Mount the sections with a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the fluorescent signal using a confocal microscope.

Green Fluorescent Protein (GFP) Tagging for In Vivo Localization

This protocol describes the creation of a fusion protein between a target enzyme and GFP to visualize its localization in living plant cells.

Materials:

-

cDNA of the target enzyme (e.g., OPR3)

-

Plant expression vector containing a GFP gene (e.g., pBEACON-GFP)

-

Restriction enzymes and T4 DNA ligase

-

Agrobacterium tumefaciens

-

Arabidopsis thaliana plants for transformation

Procedure:

-

Amplify the coding sequence of the target enzyme by PCR, ensuring it is in-frame with the GFP sequence in the expression vector.

-

Clone the PCR product into the plant expression vector to create a target enzyme-GFP fusion construct under the control of a suitable promoter (e.g., CaMV 35S).

-

Transform the construct into Agrobacterium tumefaciens.

-

Transform Arabidopsis thaliana plants using the floral dip method with the transformed Agrobacterium.

-

Select transgenic plants and grow to the desired developmental stage.

-

Excise tissue from the transgenic plants (e.g., roots, leaves) and mount on a microscope slide.

-

Visualize the GFP fluorescence in living cells using a confocal microscope. Co-localization with organelle-specific markers can be used to confirm the location.

Mandatory Visualizations

To further elucidate the complex spatial organization of MeJA biosynthesis, the following diagrams, generated using the DOT language for Graphviz, provide clear visual representations of the key pathways and experimental workflows.

References

- 1. frontiersin.org [frontiersin.org]

- 2. embopress.org [embopress.org]

- 3. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arabidopsis peroxisome proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. iTRAQ-Based Quantitative Proteomic Analysis of the Arabidopsis Mutant opr3-1 in Response to Exogenous MeJA - PMC [pmc.ncbi.nlm.nih.gov]

Commercial availability and suppliers of Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate, commonly known as Methyl Jasmonate. It covers its commercial availability, key chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its role in biological signaling pathways.

Commercial Availability and Suppliers

Methyl Jasmonate is commercially available from a variety of chemical suppliers, often in different isomeric forms and purities. The most common stereoisomer offered is the cis-isomer, which is biologically active. Below is a summary of representative suppliers and their product offerings.

| Supplier | Product Name/Description | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | Methyl jasmonate, 95% | 39924-52-2 | 95% | 5 mL, 25 mL |

| Methyl jasmonate, ≥98%, stabilized, FG | 1211-29-6 | ≥98% | 100 g, 1 kg | |

| Crysdot | Methyl 2-((1R,2R)-3-oxo-2-((Z)-pent-2-en-1-yl)cyclopentyl)acetate | 1211-29-6 | 95+% | 100g |